molecular formula C9H7N3O3 B6611122 methyl 4-oxo-3H,4H-pyrido[3,2-d]pyrimidine-6-carboxylate CAS No. 2383007-42-7

methyl 4-oxo-3H,4H-pyrido[3,2-d]pyrimidine-6-carboxylate

Cat. No.: B6611122
CAS No.: 2383007-42-7
M. Wt: 205.17 g/mol
InChI Key: RAJNXAWUXANLNP-UHFFFAOYSA-N
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Description

“Methyl 4-oxo-3H,4H-pyrido[3,2-d]pyrimidine-6-carboxylate” is a compound that belongs to the class of pyridopyrimidines . Pyridopyrimidines are a type of heterocyclic compounds that have shown therapeutic interest and have been used in the development of new therapies .


Synthesis Analysis

The synthesis of pyridopyrimidine derivatives involves various methods. One common method involves the condensation of 6-aminopyrimidines with ethoxymethylenemalonic ester followed by cyclization at high temperature . Another method involves the reaction of 5-acetyl-4-aminopyrimidines with carboxylic acid chlorides under reflux in xylene followed by addition of a base .


Chemical Reactions Analysis

The chemical reactions involving pyridopyrimidine derivatives are diverse. For instance, when heated under reflux with MeONa in BuOH, 5-acetyl-4-aminopyrimidines, acylated with carboxylic anhydrides or acid chlorides, are transformed into pyrido[2,3-d]pyrimidin-5-one derivatives .

Scientific Research Applications

MOPPC has been studied for its potential applications in a variety of scientific fields, including organic synthesis, medicinal chemistry, and materials science. In organic synthesis, MOPPC has been used as a starting material for the synthesis of a variety of heterocyclic compounds, such as pyridines and pyrimidines. In medicinal chemistry, MOPPC has been studied for its potential as an anti-inflammatory agent and as a potential inhibitor of the enzyme cyclooxygenase-2 (COX-2). In materials science, MOPPC has been studied for its potential use in the synthesis of polymers and other materials.

Mechanism of Action

The mechanism of action of MOPPC is not yet fully understood. However, it is believed that MOPPC may act as an inhibitor of the enzyme cyclooxygenase-2 (COX-2). COX-2 is an enzyme involved in the production of prostaglandins, which are molecules that play a role in inflammation. By inhibiting the activity of COX-2, MOPPC may be able to reduce inflammation.
Biochemical and Physiological Effects
The biochemical and physiological effects of MOPPC are not yet fully understood. However, it is believed that MOPPC may be able to reduce inflammation by inhibiting the activity of the enzyme cyclooxygenase-2 (COX-2). In addition, MOPPC may also be able to act as an antioxidant, which could potentially protect cells from damage caused by free radicals.

Advantages and Limitations for Lab Experiments

MOPPC has several advantages for use in lab experiments. It is relatively inexpensive and easy to synthesize, making it a cost-effective starting material for organic synthesis. In addition, it is relatively stable and can be stored for extended periods of time. However, it is important to note that MOPPC is a relatively toxic compound, and precautions should be taken to avoid exposure to it.

Future Directions

Given the potential applications of MOPPC, there are a number of future directions that could be explored. These include further research into its mechanism of action, its potential as an anti-inflammatory agent, and its potential use in the synthesis of polymers and other materials. In addition, further research could be conducted into its potential use as an antioxidant, as well as its potential use in the treatment of various diseases.

Synthesis Methods

MOPPC can be synthesized by a variety of methods. The most common method is the synthesis from 3-methyl-2-pyridinecarboxaldehyde and ethyl acetoacetate. This method involves the condensation of the two starting materials in the presence of an acid catalyst, such as hydrochloric acid or sulfuric acid, to form the desired product. Other methods for synthesizing MOPPC include the reaction of ethyl acetoacetate with 3-methyl-2-pyridinecarboxaldehyde in the presence of an amine base, such as triethylamine, and the reaction of ethyl acetoacetate with 2-pyridinecarboxaldehyde in the presence of an acid catalyst.

Properties

IUPAC Name

methyl 4-oxo-3H-pyrido[3,2-d]pyrimidine-6-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7N3O3/c1-15-9(14)6-3-2-5-7(12-6)8(13)11-4-10-5/h2-4H,1H3,(H,10,11,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RAJNXAWUXANLNP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=NC2=C(C=C1)N=CNC2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7N3O3
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

205.17 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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